

1-Methyl-2,2-diphenylethylene CAS number and structure

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Compound of Interest

Compound Name: 1-Methyl-2,2-diphenylethylene

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An In-depth Technical Guide to 1-Methyl-2,2-diphenylethylene

This technical guide provides a comprehensive overview of **1-Methyl-2,2-diphenylethylene**, a significant compound in organic synthesis.^[1] Intended for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, synthesis protocols, reactivity, and applications.

Chemical Identity and Structure

1-Methyl-2,2-diphenylethylene, also known by its IUPAC name 1-phenylprop-1-enylbenzene, is an aromatic hydrocarbon.^[1] Its chemical identity is well-established with a unique CAS number.

CAS Number: 778-66-5

Molecular Formula: C₁₅H₁₄^{[1][2]}

Structure:

- SMILES: CC=C(C1=CC=CC=C1)C2=CC=CC=C2^{[1][2]}
- InChI: InChI=1S/C15H14/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H3^{[1][2]}

A variety of synonyms are used to refer to this compound, reflecting its structure:

- 1,1-Diphenyl-1-propene[3]
- 1,1-Diphenylpropene[1]
- 1-Methyl-2,2-diphenylethene[3]
- 2-Methyl-1,1-diphenylethylene[3]
- Benzene, 1,1'-(1-propenylidene)bis-[3]

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of **1-Methyl-2,2-diphenylethylene** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Weight	194.27 g/mol	[1][2][3]
Melting Point	49 °C	[3]
Boiling Point	284.85 °C	[3]
280.5 °C at 760 mmHg	[2]	
Density	1.0250 g/cm ³	[3]
0.986 g/cm ³	[2]	
Refractive Index	1.5880	[3]
Flash Point	131.9 °C	[3]
¹ H NMR (CDCl ₃)	δ 7.25–7.15 (m, 10H, Ar-H), 6.35 (s, 1H, CH), 2.10 (s, 3H, CH ₃)	[1]
¹³ C NMR	δ 145.2 (C=C), 139.8–126.4 (Ar-C), 22.1 (CH ₃)	[1]
HOMO-LUMO gap	5.2 eV	[1]

Synthesis of 1-Methyl-2,2-diphenylethylene

Several synthetic routes to **1-Methyl-2,2-diphenylethylene** have been established, ranging from classical Grignard reactions to more modern catalytic systems.[\[1\]](#)

Experimental Protocols

Grignard Reaction with Benzophenone and Ethyl Iodide[\[4\]](#)

This protocol details the synthesis via a Grignard reagent prepared from ethyl iodide.

- Preparation of the Grignard Reagent:
 - Prepare the Grignard reagent from 6 g of dry magnesium and 39 g of redistilled ethyl iodide in 120 ml of anhydrous ether.
- Reaction with Benzophenone:
 - To the prepared Grignard reagent, add 23 g of dry, finely divided benzophenone.
 - Cool the flask if the reaction becomes too vigorous.
- Work-up and Purification:
 - Heat the mixture for 6 hours on a water bath.
 - Treat the reaction mixture with dilute acid.
 - Extract the product with ether.
 - Remove the ether on a water bath.
 - Fractionally distill the residue under reduced pressure, collecting the fraction at 169-170 °C at 18 mmHg.
 - Recrystallize the collected fraction from petroleum ether.

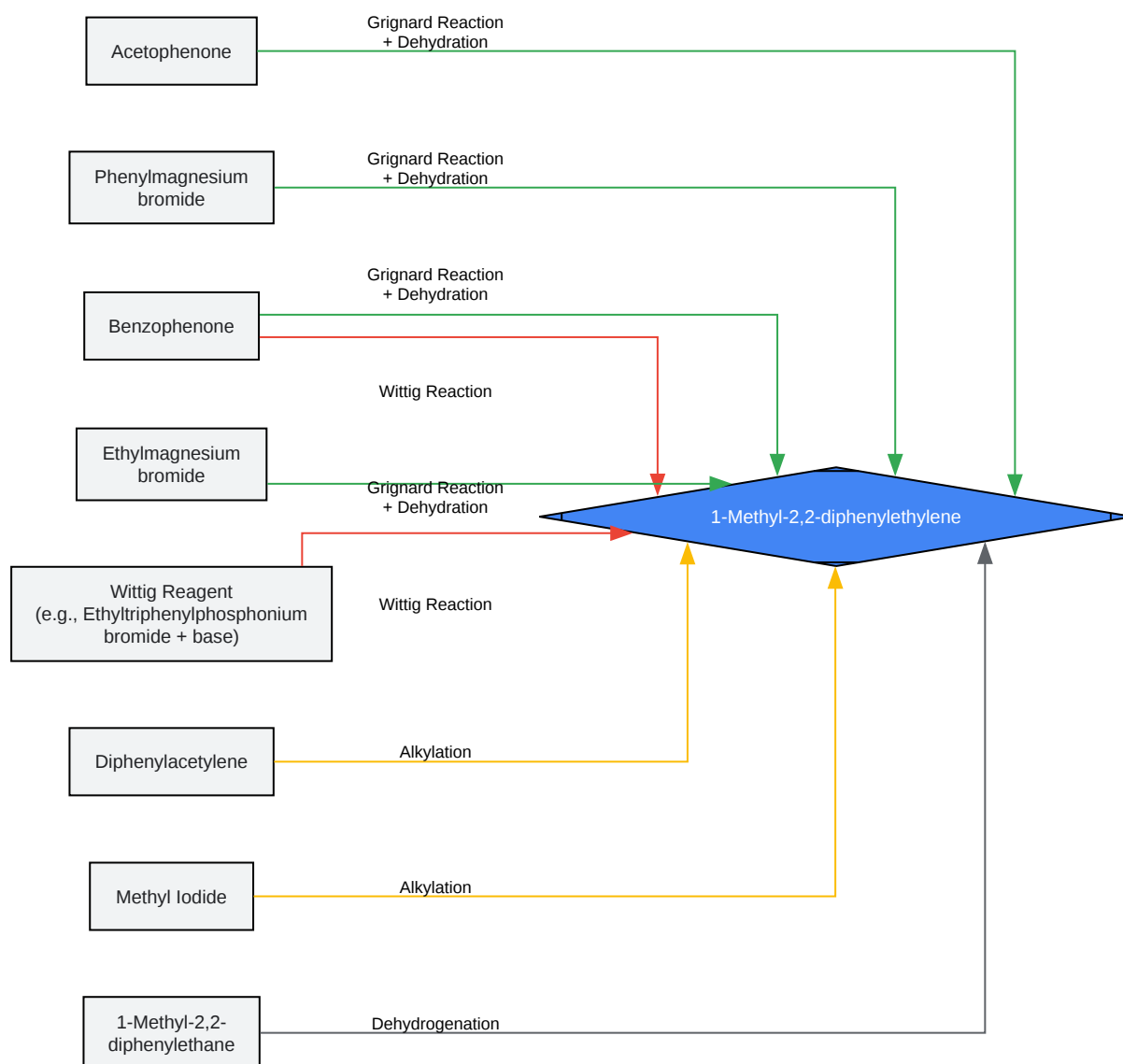
Grignard Reaction with Acetophenone and Phenylmagnesium Bromide[\[1\]](#)

A common approach involves the reaction of phenylmagnesium bromide with acetophenone, followed by dehydration.

- React phenylmagnesium bromide with acetophenone in anhydrous diethyl ether at reduced temperatures to form the tertiary alcohol intermediate, 1,1-diphenylethanol.
- Subject the alcohol to acid-catalyzed dehydration, typically using concentrated sulfuric acid in acetic acid, to yield **1-Methyl-2,2-diphenylethylene**.^[1]

Other Synthetic Methods

- Wittig Reaction: A more complex synthesis can be achieved via the Wittig reaction, which involves the reaction of a phosphonium ylide with a ketone (benzophenone) or an aldehyde.
^{[1][5][6][7][8][9]}
- Dehydrogenation: This method involves the dehydrogenation of 1-methyl-2,2-diphenylethane using a suitable catalyst at elevated temperatures.^[1]
- Alkylation of Diphenylacetylene: This involves the alkylation of diphenylacetylene with methyl iodide in the presence of a base.^[1]



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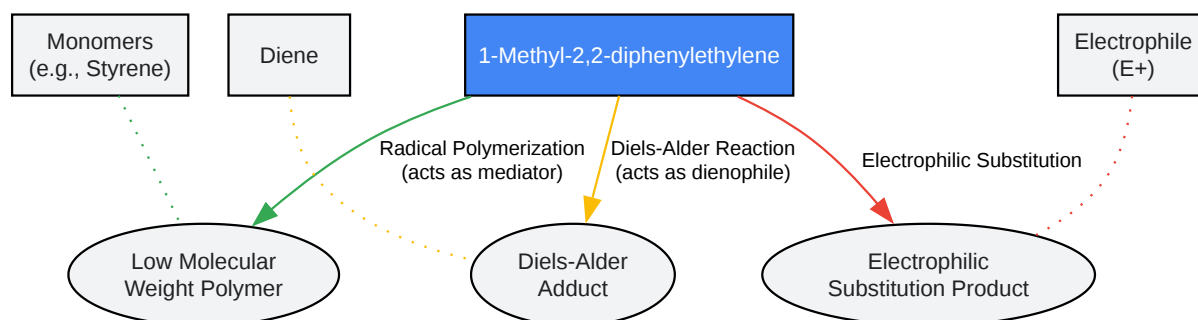
Synthetic Routes to **1-Methyl-2,2-diphenylethylene**.

Reactivity and Applications

The chemical behavior of **1-Methyl-2,2-diphenylethylene** is largely defined by its carbon-carbon double bond and the presence of two phenyl groups.[1]

Key Chemical Reactions

- **Radical Polymerization:** Similar to other diphenylethylenes, it can act as a mediator in radical polymerization processes, particularly with monomers like styrene and methyl acrylate.[1] This mediation typically leads to the formation of low molecular weight polymers.[1]
- **Electrophilic Substitution:** The aromatic phenyl rings are susceptible to electrophilic substitution reactions.[1]
- **Diels-Alder Reactions:** The conjugated system allows it to participate in Diels-Alder cycloaddition reactions.[1]



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Key Reactions of **1-Methyl-2,2-diphenylethylene**.

Applications

This compound serves as a valuable intermediate and tool in various scientific fields:

- **Organic Synthesis:** It is a crucial precursor for synthesizing more complex organic molecules.[1]
- **Polymer Chemistry:** It is utilized as a mediator in radical polymerization.[1] The related compound, 1,1-diphenylethylene, is also known for its applications in the anionic synthesis of polymers with controlled structures.

- Material Science: Its stability and unique properties make it suitable for the creation of advanced materials.[1]
- Analytical Chemistry: It has been used as a detection agent for identifying structural features in products derived from coal.[3]

Relevance in Drug Discovery and Development

While there is no direct evidence of **1-Methyl-2,2-diphenylethylene** itself being a therapeutic agent, its structural motifs are relevant to drug discovery. The diphenylethylene core is found in various biologically active molecules. Furthermore, the introduction of a methyl group can significantly impact a molecule's pharmacological profile, a concept often referred to as the "magic methyl" effect.[10] This effect can enhance binding affinity, improve metabolic stability, or alter the conformational preferences of a molecule, all of which are critical aspects of drug design.[10] Therefore, derivatives of **1-Methyl-2,2-diphenylethylene** could be of interest in the exploration of new bioactive compounds.

Safety and Handling

Currently, there is limited specific toxicological data available for **1-Methyl-2,2-diphenylethylene**. General safety precautions for handling chemical compounds should be observed. Potential hazards may include skin and eye irritation.[1] Due to the lack of comprehensive toxicity data, it is advisable to handle this compound with caution, using appropriate personal protective equipment in a well-ventilated area.[1] For the related compound trans-stilbene, an oral LD50 in mice has been reported as 920 mg/kg.[3]

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